(3R)-3-Hydroxy-5-oxo-D-proline
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Overview
Description
Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid is a heterocyclic organic compound featuring a pyrrolidine ring. This compound is notable for its unique structure, which includes a hydroxyl group, a keto group, and a carboxylic acid group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid typically involves the cyclization of suitable precursors. One common method includes the esterification of carboxylic acids followed by conversion to hydrazides using hydrazine hydrate in propan-2-ol at reflux temperature . Another approach involves the condensation reactions of carboxamides and carbothioamides in an alkaline medium .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amidation can be carried out using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products: The major products formed from these reactions include various derivatives such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Industry: It is utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism by which trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound’s structure allows it to interact with enzymes and proteins, potentially modulating their activity and influencing various biochemical processes.
Comparison with Similar Compounds
Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.
Pyroglutamic acid: Another derivative of pyrrolidine with a keto group at the 5-position.
Hydroxyproline: A hydroxylated form of proline, commonly found in collagen.
Uniqueness: Trans-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid is unique due to the presence of both hydroxyl and keto functional groups on the pyrrolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
24135-75-9 |
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Molecular Formula |
C5H7NO4 |
Molecular Weight |
145.11 g/mol |
IUPAC Name |
(2R,3R)-3-hydroxy-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-2-1-3(8)6-4(2)5(9)10/h2,4,7H,1H2,(H,6,8)(H,9,10)/t2-,4-/m1/s1 |
InChI Key |
NVEBQAMZQMZNHP-VVJJHMBFSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](NC1=O)C(=O)O)O |
Canonical SMILES |
C1C(C(NC1=O)C(=O)O)O |
Origin of Product |
United States |
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